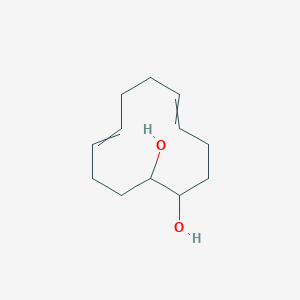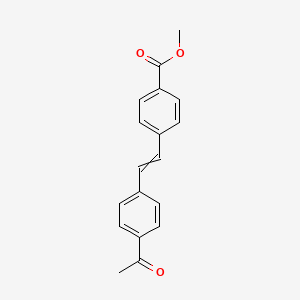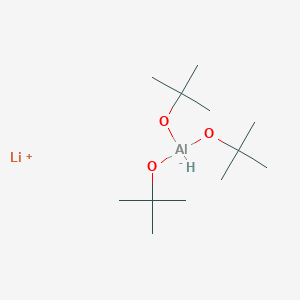![molecular formula C10H13N5O3 B7988964 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988964.png)
9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as this compound. This compound is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by its unique structure, which includes an oxolane ring and a purine base. This compound has significant importance in various scientific fields due to its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions involving the appropriate starting materials, such as sugars or sugar derivatives.
Attachment of the Purine Base: The purine base is then attached to the oxolane ring through glycosylation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Automation and Process Control: Advanced automation and process control systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Industrial production also involves rigorous purification and quality control measures to meet regulatory standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: It can also undergo reduction reactions, gaining electrons and forming reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Chemistry:
Synthesis of Nucleoside Analogues: The compound is used as a building block for the synthesis of nucleoside analogues, which are important in medicinal chemistry.
Study of Purine Metabolism: It is used in research to study purine metabolism and its role in various biological processes.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in purine metabolism.
Cell Signaling Pathways: It is used to investigate cell signaling pathways and their regulation by purine derivatives.
Medicine:
Antiviral Agents: The compound is explored for its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is studied for its potential anticancer properties, as it can interfere with DNA synthesis and cell proliferation.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical drugs, particularly those targeting viral infections and cancer.
Biotechnology: It is used in biotechnological applications, such as the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Interference with DNA Synthesis: The compound can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.
Modulation of Cell Signaling: It affects cell signaling pathways by interacting with purine receptors and other signaling molecules.
相似化合物的比较
Adenosine: A naturally occurring purine nucleoside with similar structure and biological functions.
Guanosine: Another purine nucleoside with similar properties and applications.
Inosine: A purine nucleoside involved in various metabolic processes.
Uniqueness:
Structural Features: The unique combination of the oxolane ring and purine base in 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one distinguishes it from other purine nucleosides.
Biological Activity: The compound’s specific interactions with enzymes and receptors make it a valuable tool in research and therapeutic applications.
属性
IUPAC Name |
9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-FSDSQADBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

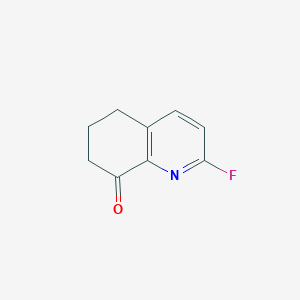
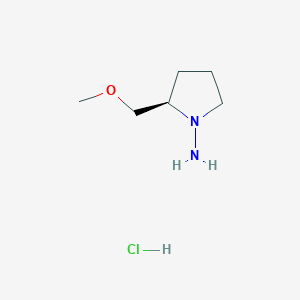

![[(2S)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988917.png)
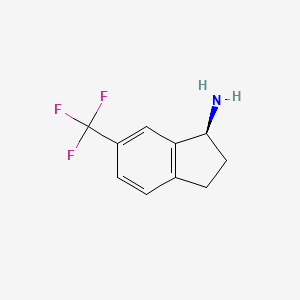

![7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B7988937.png)

![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988970.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988972.png)
